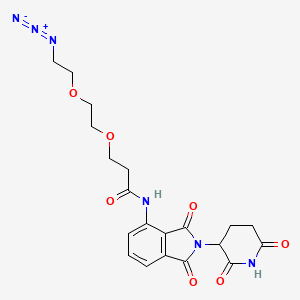

Pomalidomide-CO-PEG2-C2-azide

Description

Conceptual Framework of Targeted Protein Degradation (TPD)

Targeted protein degradation operates by coopting the body's natural protein disposal systems, primarily the ubiquitin-proteasome system (UPS). sygnaturediscovery.comnih.gov The UPS is responsible for maintaining cellular health by identifying and breaking down damaged or no longer needed proteins. biologyinsights.comnih.gov TPD employs engineered molecules that act as a bridge, bringing a target protein into close proximity with components of the UPS, thereby marking it for destruction. sygnaturediscovery.comacs.org

This "event-driven" mechanism is distinct from the "occupancy-driven" approach of traditional inhibitors. nih.gov A single degrader molecule can trigger the destruction of multiple target protein molecules, acting in a catalytic manner. sygnaturediscovery.comnih.gov This offers potential advantages, including the possibility of lower dosages and a reduced risk of drug resistance. sygnaturediscovery.comnih.gov The field of TPD encompasses various strategies, including molecular glues and more complex structures like proteolysis-targeting chimeras (PROTACs). sygnaturediscovery.comnih.gov

Role of E3 Ubiquitin Ligases in Cellular Protein Homeostasis and Disease Contexts

Central to the TPD process are E3 ubiquitin ligases, a diverse family of over 600 enzymes in humans. biologyinsights.comwikipedia.org These enzymes are the specificity factors of the UPS, responsible for recognizing specific proteins destined for degradation. biologyinsights.comnih.gov They function within a three-enzyme cascade: an E1 activating enzyme prepares a small protein called ubiquitin, an E2 conjugating enzyme receives the activated ubiquitin, and finally, the E3 ligase facilitates the transfer of ubiquitin to the target protein. biologyinsights.comnih.gov This "tagging" with a chain of ubiquitin molecules signals the proteasome, the cell's protein degradation machinery, to break down the marked protein. biologyinsights.com

The proper functioning of E3 ligases is critical for a vast array of cellular processes, including cell cycle progression, DNA repair, and immune system regulation. biologyinsights.comwikipedia.org Consequently, the dysregulation of E3 ligases is implicated in a variety of diseases, including cancer. nih.govwikipedia.org Their ability to selectively target proteins makes them powerful tools in the development of TPD therapies. nih.gov

Pomalidomide (B1683931) as a Key Cereblon (CRBN) E3 Ligase Ligand in Proteolysis-Targeting Chimeras (PROTACs) Technology

Pomalidomide, along with its analogs like thalidomide (B1683933) and lenalidomide, are well-known immunomodulatory drugs (IMiDs). nih.govnih.gov A significant breakthrough revealed that these molecules exert their effects by binding to Cereblon (CRBN), an E3 ubiquitin ligase. nih.govnih.gov This binding event remodulates the activity of the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov

This inherent ability of pomalidomide to recruit the CRBN E3 ligase has been ingeniously repurposed in the development of PROTACs. nih.govnih.gov PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that binds to an E3 ligase (like pomalidomide), and a linker connecting the two. nih.gov By tethering the target protein to the CRBN E3 ligase via a pomalidomide-based ligand, PROTACs can induce the degradation of a wide range of proteins, extending beyond the natural substrates of CRBN. nih.gov Pomalidomide derivatives are frequently employed in PROTAC design due to their well-characterized interaction with CRBN and their favorable drug-like properties.

Overview of Pomalidomide-CO-PEG2-C2-azide as a Foundational Building Block for PROTAC Design and Synthesis

This compound is a pre-fabricated chemical entity that serves as a crucial building block for the synthesis of PROTACs. tenovapharma.com It consists of the pomalidomide core, which binds to the CRBN E3 ligase, attached to a polyethylene (B3416737) glycol (PEG) linker, which in turn is terminated with an azide (B81097) functional group. tenovapharma.commedchemexpress.com

This "degrader building block" streamlines the process of creating PROTAC libraries for research and drug discovery. sigmaaldrich.com The azide group allows for straightforward conjugation to a wide variety of target protein ligands using "click chemistry," a set of reliable and high-yielding chemical reactions. medchemexpress.comimmunomart.com The PEG linker provides spacing and flexibility, which can be critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.com The availability of such building blocks accelerates the development of new protein degraders by allowing researchers to rapidly synthesize and screen numerous PROTAC candidates with varied linkers and target ligands. sigmaaldrich.comrsc.org

Table 1: Properties of this compound and Related Compounds| Feature | This compound | Pomalidomide-PEG2-azide | Pomalidomide-PEG3-azide | Pomalidomide 4'-alkylC2-azide |

|---|---|---|---|---|

| Molecular Formula | C20H22N6O7 | C19H20N6O7 | C21H24N6O8 | C15H14N6O4 |

| Molecular Weight | 458.43 g/mol | 444.40 g/mol | 488.45 g/mol | 342.32 g/mol |

| Functional Group | Azide | Azide | Azide | Azide |

| Ligand | Pomalidomide | Pomalidomide | Pomalidomide | Pomalidomide |

Structure

3D Structure

Properties

Molecular Formula |

C20H22N6O7 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |

InChI |

InChI=1S/C20H22N6O7/c21-25-22-7-9-33-11-10-32-8-6-16(28)23-13-3-1-2-12-17(13)20(31)26(19(12)30)14-4-5-15(27)24-18(14)29/h1-3,14H,4-11H2,(H,23,28)(H,24,27,29) |

InChI Key |

DINRFAPWOZGTFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Pomalidomide Co Peg2 C2 Azide

Elaboration of the Pomalidomide (B1683931) Core for Linker Attachment

The initial and crucial step in synthesizing pomalidomide-based PROTACs is the functionalization of the pomalidomide molecule to enable the covalent attachment of a linker. Several synthetic strategies have been developed for this purpose, each with its own advantages and limitations.

Acylation-Based Strategies for Carbonyl Linker Formation with Pomalidomide

One common approach for attaching a linker to pomalidomide is through the acylation of its aromatic amine. nih.gov This method readily yields pomalidomide derivatives. However, a significant drawback of this strategy is the introduction of additional polar surface area and a hydrogen bond acceptor, which can negatively impact the physicochemical properties of the resulting PROTAC, potentially making it less desirable for certain applications. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Pomalidomide Functionalization

A more widely utilized and often preferred method for functionalizing pomalidomide is through nucleophilic aromatic substitution (SNAr) reactions. nih.govsemanticscholar.org This strategy typically involves the reaction of 4-fluorothalidomide with an appropriate amine-containing linker. nih.gov The SNAr route is favored because it is generally less operationally demanding and easier to perform compared to other methods like palladium-based amination. nih.govsemanticscholar.org

Research has shown that the choice of amine nucleophile significantly impacts the reaction yield. Secondary amines consistently provide higher yields compared to primary amines. rsc.orgrsc.org This is attributed to the reduced propensity of secondary amines to cause the opening of the phthalimide (B116566) ring, a common side reaction with primary amines that leads to undesired byproducts. nih.gov This understanding has led to the development of optimized conditions and even one-pot synthesis methods for generating pomalidomide conjugates in high yields. nih.govscholaris.canih.gov For instance, a one-pot synthesis of JQ1-pomalidomide conjugates has been reported with yields up to 62%. nih.govrsc.orgnih.gov

The reactivity of the amine in SNAr reactions can also be influenced by its structure. For example, smaller ring-sized nitrogen nucleophiles, such as those in azetidine, have demonstrated enhanced reactivity, leading to higher selectivity and reduced formation of homo-dimers. nih.gov

Table 1: Comparison of Yields for Pomalidomide Derivatives from Secondary Amine Nucleophiles

| Amine Nucleophile | Product | Isolated Yield (%) |

| Diethylamine | 2b | 85 |

| Pyrrolidine | 2c | 94 |

| Benzylamine | 2d | 68 |

| Piperidine (B6355638) | 2e | 91 |

| 4-Hydroxypiperidine | 2f | 78 |

| 4-(2-Hydroxyethyl)piperidine | 2g | 81 |

| 4-Methoxyaniline | 2h | 64 |

| Glycine tert-butyl ester | 2i | 53 |

| Glycine | 2j | 13 |

| Data sourced from a study on the synthesis of pomalidomide derivatives using an SNAr strategy. nih.govrsc.org |

Alternative Coupling Chemistries for Pomalidomide Conjugation

Beyond acylation and SNAr, other coupling chemistries have been explored for pomalidomide conjugation. While palladium-based amination methods have been developed for the related immunomodulatory drug lenalidomide, similar reactions for pomalidomide are not widely reported in the literature, likely due to the effectiveness and simplicity of the SNAr approach. nih.govsemanticscholar.org

Another alternative is the use of "click chemistry," specifically the copper-assisted azide-alkyne cycloaddition (CuAAC). This method has been successfully employed to synthesize pomalidomide conjugates. For example, a JQ1-pomalidomide conjugate was synthesized in a 67% yield by reacting an alkyne-functionalized pomalidomide derivative with an azide-containing partner without the need for intermediate purification. nih.govsemanticscholar.org This highlights the efficiency and modularity of click chemistry in constructing complex molecules like PROTACs.

Design and Synthesis of Polyethylene (B3416737) Glycol (PEG2) Linkers within Pomalidomide Conjugates

The linker connecting the pomalidomide moiety to the protein of interest's ligand is a critical component of a PROTAC, significantly influencing its properties and efficacy. Polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics.

Optimization of PEG Chain Length (specifically PEG2) for Modulating PROTAC Physicochemical Properties

The length of the PEG linker is a key parameter that can be fine-tuned to optimize the physicochemical properties of a PROTAC. precisepeg.comnih.gov The use of PEG linkers, including the specific PEG2 length, offers several advantages:

Increased Water Solubility: PEG chains are hydrophilic, which enhances the water solubility of the often-hydrophobic PROTAC molecules, improving their compatibility with biological systems. precisepeg.comaxispharm.comjenkemusa.combiochempeg.com

Improved Cell Permeability: By balancing hydrophilicity and hydrophobicity, PEG linkers can positively influence cell penetration, which is essential for targeting intracellular proteins. axispharm.comjenkemusa.combiochempeg.com

Modulation of Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.comaxispharm.com An optimal linker length ensures the correct spatial orientation of the two binding partners for efficient ubiquitination and subsequent degradation. nih.gov

Enhanced Stability and Pharmacokinetics: The linker can protect the PROTAC from enzymatic degradation, leading to improved stability and better pharmacokinetic profiles. precisepeg.comprecisepeg.com

The choice of a specific PEG length, such as PEG2, is often determined empirically through the synthesis and evaluation of a library of PROTACs with varying linker lengths. nih.gov Studies have shown that even small changes in linker length can significantly impact degradation efficiency and selectivity. nih.gov For instance, in some cases, shorter PEG linkers have been found to be optimal for the degradation of certain target proteins. nih.gov The PEG2 linker, with its defined length, provides a balance of flexibility and rigidity that can be advantageous for achieving potent and selective protein degradation.

Synthetic Strategies for Incorporating Specific PEG2-C2 Spacers

The synthesis of the Pomalidomide-CO-PEG2-C2-azide involves the attachment of a bifunctional PEG2-C2 spacer to the functionalized pomalidomide core. One end of the spacer reacts with the pomalidomide derivative, while the other end is terminated with an azide (B81097) group.

The "CO" in the compound name indicates a carbonyl group, which is typically introduced through an acylation reaction. The "PEG2" refers to a diethylene glycol unit, and the "C2" represents a two-carbon ethyl spacer. The terminal azide group is a versatile functional handle that can be used for subsequent "click chemistry" reactions to attach the PROTAC to a ligand for the protein of interest.

The synthesis of the PEG2-C2-azide linker itself can be achieved through various methods. Commercially available building blocks containing the PEG2 unit can be modified to introduce the C2 spacer and the terminal azide. For example, a common strategy involves the reaction of a PEGylated alcohol with a reagent that introduces the azide functionality, such as azidotrimethylsilane (B126382) or sodium azide.

The final step in the synthesis of this compound is the coupling of the pre-formed PEG2-C2-azide linker to the functionalized pomalidomide core. This is often achieved through an amidation reaction if the pomalidomide derivative has a carboxylic acid handle, or through an SNAr reaction if 4-fluorothalidomide is used as the starting material and the linker has a terminal amine.

Advanced Synthetic Techniques for Efficient this compound Production

Microwave-Assisted Synthesis (MAS) has emerged as a powerful tool for accelerating the synthesis of pomalidomide-based PROTAC building blocks. rsc.org Traditional methods often involve slow linker installation via nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide, which can require overnight reactions. rsc.org MAS utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, dramatically reducing reaction times from hours to minutes.

One study optimized the MAS of pomalidomide building blocks, achieving high yields in just 15 minutes. rsc.org This represented a significant improvement over conventional heating methods, boosting yields by at least 14% at the gram scale without needing further purification. rsc.org This rapid and efficient heating minimizes the formation of byproducts that can occur with prolonged reaction times at elevated temperatures. rsc.org The application of MAS streamlines the development of degraders by accelerating the synthesis of crucial pomalidomide-linker intermediates, thereby facilitating faster generation of PROTAC libraries. rsc.org

One-pot and convergent synthesis strategies offer significant advantages in terms of efficiency and resource management for constructing complex molecules like PROTACs. researchgate.netnih.gov A convergent synthesis involves preparing key fragments of the final molecule separately and then combining them in the final steps. nih.gov This is often more efficient than a linear synthesis where the main backbone is built step-by-step. For PROTACs, this typically means synthesizing the pomalidomide-linker and the target protein ligand-linker fragments separately before joining them. researchgate.net

| Technique | Key Advantage | Example Application | Reported Yield |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAS) | Accelerated reaction times (minutes vs. hours) | Synthesis of pomalidomide building blocks | >14% increase vs. conventional heating rsc.org |

| One-Pot Synthesis | Reduced steps, time, and waste | Protecting-group-free synthesis of JQ1-pomalidomide conjugates | Up to 62% nih.govrsc.org |

| Convergent Synthesis | Increased overall efficiency for complex molecules | Assembly of PROTACs from pre-formed ligand-linker fragments | High yields in final coupling step nih.gov |

| Telescoped Reaction | No intermediate purification | SNAr followed by Click Reaction for JQ1-pomalidomide conjugate | 67% rsc.org |

Solid-Phase Synthesis (SPS) is a highly effective technique for the rapid and convenient production of PROTAC libraries. tocris.comnih.gov In SPS, one component of the PROTAC, typically the E3 ligase ligand and linker, is attached to an insoluble polymer resin. scribd.combiosynth.com The subsequent reaction steps are carried out, and excess reagents and byproducts are easily removed by simple washing and filtration, eliminating the need for complex chromatographic purification at each step. biosynth.com

Researchers have developed solid-phase protocols where a pomalidomide-linker-azide intermediate is bound to a resin. nih.gov This resin-bound intermediate can then be reacted with a library of different alkyne-functionalized ligands for the protein of interest (POI). This approach allows for the parallel synthesis of numerous PROTACs with varying POI ligands. nih.govscribd.com For example, resins pre-loaded with a pomalidomide moiety and a linker have been used to conjugate different protein kinase inhibitors. rsc.org The use of an azide moiety on the resin-bound linker is particularly advantageous due to its high reaction tolerance, which allows for diverse conjugation chemistries (e.g., triazole, amide, urea (B33335) formation) and avoids the need for protection/deprotection steps. nih.gov After the final coupling reaction, the completed PROTAC is cleaved from the solid support using a reagent like trifluoroacetic acid (TFA). scribd.comcombichemistry.com This solid-phase strategy significantly facilitates the rapid development and optimization of PROTACs targeting a wide range of proteins. nih.gov

Molecular Mechanisms and Biophysical Characterization of Pomalidomide Co Peg2 C2 Azide in Ternary Complex Formation

Structural and Molecular Recognition of Cereblon (CRBN) by the Pomalidomide (B1683931) Moiety

Pomalidomide, a derivative of thalidomide (B1683933), functions as a molecular glue that recruits new substrates to the Cereblon (CRBN) E3 ubiquitin ligase. nih.govasiaresearchnews.comnih.gov CRBN is the substrate receptor component of the CUL4-RING E3 ubiquitin ligase (CRL4) complex, which also includes DNA damage-binding protein 1 (DDB1), cullin 4 (CUL4), and RING-box protein 1 (Roc1). nih.govbinasss.sa.crnih.gov The binding of pomalidomide to CRBN is a highly specific molecular recognition event, essential for its activity in both immunomodulatory drugs (IMiDs) and PROTACs. drugbank.comrsc.org

Structural studies have elucidated the precise interactions governing this binding. The glutarimide (B196013) ring of pomalidomide is crucial for this interaction, fitting into a shallow, tryptophan-rich hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govbinasss.sa.crresearchgate.net This pocket is specifically formed by three tryptophan residues: Trp380, Trp386, and Trp400. binasss.sa.cr The glutarimide moiety is further stabilized by two hydrogen bonds formed with the peptide backbone of His378 and Trp380 in CRBN. binasss.sa.cr In contrast, the isoindolinone ring (or phthalimide (B116566) group) of pomalidomide is largely exposed to the solvent. researchgate.net This solvent exposure is a critical feature exploited in PROTAC design, as it provides an accessible point for attaching a chemical linker without disrupting the essential binding to CRBN. researchgate.netresearchgate.net The amino group at the C4 position of the phthaloyl ring is a common site for linker attachment. nih.govrsc.org

| Interacting Moiety | CRBN Residues | Type of Interaction | Reference |

| Glutarimide Ring | Trp380, Trp386, Trp400 | Hydrophobic Interaction | nih.govbinasss.sa.cr |

| Glutarimide Ring | His378, Trp380 | Hydrogen Bonding | binasss.sa.cr |

| Phthalimide Ring | Solvent | Solvent Exposure | researchgate.net |

| Table 1: Key Molecular Interactions between Pomalidomide and Cereblon (CRBN). This interactive table summarizes the critical residues and interaction types involved in the recognition of the pomalidomide moiety by the CRBN E3 ligase. |

Interplay of the PEG2-C2-azide Linker in E3 Ligase-Target Protein Proximity Induction

The linker component of a PROTAC is far more than a simple spacer; it plays a critical role in the formation and stability of the ternary complex, ultimately influencing the efficacy of protein degradation. precisepeg.comaxispharm.comnih.gov The "Pomalidomide-CO-PEG2-C2-azide" structure features a linker composed of a two-unit polyethylene (B3416737) glycol (PEG) chain, connected via an amide bond to pomalidomide, and terminating in an azide (B81097) group for conjugation to a target protein ligand. medchemexpress.comtenovapharma.comsigmaaldrich.com

PEG-based linkers are classified as flexible linkers. precisepeg.comnih.gov This flexibility is a defining characteristic that significantly impacts PROTAC function. The PEG2 chain in the linker imparts considerable conformational freedom, allowing the PROTAC molecule to exist as a dynamic ensemble of different conformers in solution. acs.orgnih.gov This inherent plasticity can be advantageous, as it enables the PROTAC to adapt its conformation to facilitate the optimal orientation of the E3 ligase and the target protein, which is necessary for productive ternary complex formation. axispharm.comresearchgate.net Molecular dynamics simulations have shown that flexible linkers allow for rapid interconversion between these conformational states. acs.orgnih.gov This dynamic behavior can help overcome potential steric hindrances and allow the two ends of the PROTAC to find their respective binding partners effectively. nih.gov However, excessive flexibility can also be detrimental, potentially preventing the formation of a stable, long-lived ternary complex. researchgate.net

The physicochemical properties of the linker, including steric bulk and electronic nature, are crucial for ternary complex stability. precisepeg.comnih.gov The PEG2 linker in this compound introduces specific characteristics.

Steric Effects: The length and flexibility of the linker determine the spatial distance and orientation between the E3 ligase and the target protein. axispharm.comnih.gov A linker that is too short may cause steric clashes, preventing simultaneous binding, while a linker that is too long might not effectively bring the two proteins into close proximity for ubiquitination. nih.gov The flexibility of the PEG2 linker allows it to span a range of distances, potentially accommodating various target proteins. axispharm.com

Electronic Effects: The oxygen atoms within the PEG chain make it more hydrophilic and polar compared to simple alkyl linkers. precisepeg.comaxispharm.com This increased hydrophilicity can improve the solubility of the entire PROTAC molecule, which is often a challenge due to their high molecular weight. precisepeg.comnih.gov Improved solubility enhances compatibility with physiological environments. precisepeg.comaxispharm.com The atomic composition of the linker can directly influence PROTAC activity; for instance, studies have shown that replacing an alkyl chain with PEG units can alter degradation efficiency, suggesting that the electronic character of the oxygen atoms influences the interactions within the ternary complex. nih.gov The terminal azide group is primarily a functional handle for click chemistry, allowing for efficient conjugation to a target-binding ligand. medchemexpress.commedchemexpress.com

| Linker Type | Key Properties | Impact on Ternary Complex | Reference |

| Alkyl | Hydrophobic, flexible/rigid options | Can be synthetically accessible but may have lower solubility. | precisepeg.com |

| PEG | Hydrophilic, flexible, good biocompatibility | Improves solubility and can stabilize the ternary complex through favorable interactions. | precisepeg.comaxispharm.comnih.gov |

| Rigid (e.g., Triazole, Cycloalkane) | Constrained conformation, metabolically stable | Can pre-organize the PROTAC into an active conformation, potentially increasing selectivity and stability. | precisepeg.comresearchgate.net |

| Table 2: Comparison of Common PROTAC Linker Types. This interactive table highlights the distinct properties of different linker classes and their general influence on PROTAC function. |

Molecular Modeling and Computational Analysis of this compound within PROTAC Complexes

Given the dynamic and complex nature of PROTAC-induced ternary complexes, molecular modeling and computational analysis are indispensable tools for their rational design and optimization. elifesciences.org While specific modeling data for this compound is not publicly available, the methods used to study similar pomalidomide-based PROTACs are directly applicable.

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are frequently employed. nih.govnih.gov Docking studies can predict the likely binding poses of the PROTAC within the ternary complex, helping to visualize the protein-protein interactions facilitated by the molecule. elifesciences.org MD simulations provide a deeper understanding of the system's dynamics over time, revealing the conformational flexibility of the linker and the stability of the entire ternary assembly. elifesciences.orgnih.gov These simulations can characterize the conformational space available to the PROTAC, which is crucial for understanding the free energy of binding. nih.gov

Impact of Linker Attachment Site on PROTAC Efficacy and Specificity, Particularly for Pomalidomide Derivatives

The point at which the linker is attached to the E3 ligase ligand can profoundly impact the stability, efficacy, and even the off-target effects of a PROTAC. precisepeg.comnih.gov For pomalidomide and other thalidomide-based ligands, the phthalimide ring offers several potential attachment points, with the C4 and C5 positions being the most explored. rsc.orgresearchgate.netnih.gov

Research has shown that the choice of attachment site is not trivial. Studies comparing linkers attached at different positions on the phthalimide moiety have revealed significant differences in aqueous stability and the ability to degrade so-called "neosubstrates"—proteins that are unintentionally degraded due to the presence of the IMiD. nih.gov For instance, attaching a linker at the C4 position of the pomalidomide phthalimide ring has been shown to result in more stable derivatives compared to attachment at the C5 position. nih.govresearchgate.net The "this compound" name indicates that the linker is attached via an amide bond to the 4-amino group of the pomalidomide structure. This is a common and effective strategy for creating pomalidomide-based PROTACs. rsc.org

Furthermore, the attachment point can influence the degradation of endogenous zinc-finger (ZF) proteins, which is a known off-target effect of pomalidomide. researchgate.net Selective functionalization at specific positions can minimize this off-target degradation and, in some cases, even enhance the potency against the intended target. researchgate.net Therefore, the selection of the C4-amino position for linker conjugation in this compound represents a rational design choice based on extensive structure-activity relationship studies aimed at optimizing PROTAC performance. rsc.orgnih.gov

| Attachment Position (Pomalidomide) | Observed Effects | Reference |

| C4-amino (Phthalimide) | Common attachment site, provides stable derivatives. | rsc.orgnih.govresearchgate.net |

| C5 (Phthalimide) | Can modulate neosubstrate degradation; may result in less stable derivatives compared to C4. | researchgate.netnih.gov |

| Table 3: Influence of Linker Attachment Site on Pomalidomide-Based PROTACs. This interactive table summarizes the impact of different linker connection points on the properties and performance of PROTACs derived from pomalidomide. |

Applications in Targeted Protein Degradation: Leveraging Pomalidomide Co Peg2 C2 Azide in Protac Research

Click Chemistry Applications for Diverse Target Protein Ligand Conjugation

The terminal azide (B81097) group of Pomalidomide-CO-PEG2-C2-azide makes it an ideal reagent for click chemistry, a set of biocompatible reactions known for their high efficiency and specificity. medchemexpress.commedchemexpress.com This enables the straightforward conjugation of the pomalidomide-linker moiety to ligands for various target proteins, which have been functionalized with a complementary reactive group.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click chemistry reaction utilized for the synthesis of PROTACs. In this reaction, the azide group of this compound reacts with a terminal alkyne on a target protein ligand in the presence of a copper(I) catalyst to form a stable triazole ring, effectively linking the two components of the PROTAC. medchemexpress.commedchemexpress.com This method is highly valued for its reliability and the mild reaction conditions required, which are compatible with a wide range of functional groups present in complex drug-like molecules. The resulting triazole linker is not just a passive connector; it can influence the physicochemical properties and conformational flexibility of the final PROTAC molecule.

For biological systems where the cytotoxicity of copper is a concern, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful alternative. This bioorthogonal reaction involves the use of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a simple terminal alkyne. medchemexpress.com The inherent ring strain of these cyclooctynes allows them to react spontaneously with the azide group of this compound without the need for a metal catalyst. medchemexpress.commedchemexpress.com This makes SPAAC particularly suitable for conjugating molecules in living cells or other complex biological environments.

Interactive Table 1: Click Chemistry Applications of this compound

| Reaction Type | Key Features | Reactive Partner for this compound | Catalyst Required | Suitability |

| CuAAC | High efficiency, stable triazole linkage. | Terminal Alkyne | Copper(I) | In vitro synthesis of PROTAC libraries. |

| SPAAC | Bioorthogonal, copper-free. | Strained Cyclooctyne (e.g., DBCO, BCN) | None | Conjugation in biological systems. |

Rational Design Strategies for this compound-based PROTACs

The successful design of a PROTAC extends beyond simply connecting a target ligand to an E3 ligase ligand. The linker connecting these two moieties plays a crucial role in the efficacy of the final molecule.

The linker in a PROTAC molecule, such as the PEG2-C2 portion of this compound, is a critical determinant of its activity. The length, rigidity, and chemical composition of the linker all influence the ability of the PROTAC to induce a stable and productive ternary complex between the target protein and the E3 ligase. nih.gov

Length: The linker must be of an optimal length to span the distance between the target protein and the E3 ligase, facilitating their interaction. Linkers that are too short may prevent the formation of a stable ternary complex, while those that are too long may lead to unproductive binding modes. The use of polyethylene (B3416737) glycol (PEG) units, as seen in this compound, allows for systematic variation of linker length to identify the optimal distance for a given target. nih.gov

Rigidity: The flexibility or rigidity of the linker can impact the entropy of ternary complex formation. While flexible linkers like PEG chains can allow for more conformational freedom, more rigid linkers incorporating elements like heterocyclic scaffolds or alkynes can pre-organize the PROTAC into a conformation favorable for binding, potentially increasing potency. nih.gov

Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability. Hydrophilic linkers, like those containing PEG units, can improve the aqueous solubility of the PROTAC.

The modular nature of this compound makes it an ideal building block for the creation of PROTAC libraries. sigmaaldrich.comnih.gov By synthesizing a collection of target protein ligands with a reactive handle (e.g., an alkyne), researchers can rapidly generate a diverse library of PROTACs by conjugating them to this compound. nih.govrsc.org This parallel synthesis approach allows for the efficient exploration of structure-activity relationships (SAR), enabling the systematic optimization of the linker, the target ligand, and the attachment point on the target ligand. nih.govnih.gov High-throughput screening of these libraries against the target protein can then identify the most potent and selective degraders.

Addressing Off-Target Degradation Liabilities of Pomalidomide-Derived PROTACs

A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation. nih.gov Pomalidomide (B1683931) itself can induce the degradation of certain endogenous proteins, particularly zinc-finger (ZF) proteins, independently of the targeted protein. nih.govresearchgate.net This can lead to unintended cellular effects and potential toxicities.

Strategies to mitigate these off-target effects are an active area of research. One approach involves modifying the pomalidomide scaffold. nih.gov Studies have shown that functionalization at specific positions on the phthalimide (B116566) ring of pomalidomide can reduce its binding to off-target proteins while maintaining its ability to recruit CRBN for the degradation of the intended target. nih.govresearchgate.net For example, introducing modifications at the C5 position of the phthalimide ring has been shown to decrease the degradation of off-target ZF proteins. researchgate.net By carefully designing the pomalidomide analogue used in the PROTAC, it is possible to enhance the selectivity and safety profile of the resulting degrader. nih.gov

Strategies to Modulate Neo-Substrate Specificity via Structural Modifications of the Pomalidomide Moiety

Pomalidomide functions by binding to the E3 ligase Cereblon (CRBN). This binding event not only enables the recruitment of the target protein in a PROTAC construct but can also alter CRBN's natural substrate specificity. This leads to the ubiquitination and degradation of proteins not typically targeted by CRBN, known as "neo-substrates." nih.gov The immunomodulatory drugs (IMiDs), including thalidomide (B1683933) and pomalidomide, are known to induce the degradation of specific neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov While this can be therapeutically beneficial in some contexts, it is often considered an off-target effect in PROTAC design, potentially leading to unintended toxicity.

The structure of pomalidomide consists of a glutarimide (B196013) ring, which interacts with a hydrophobic pocket in CRBN, and a phthalimide ring, which, together with CRBN, forms the binding surface for neo-substrates. nih.gov This structural understanding provides a clear path for rationally designing PROTACs with reduced off-target degradation. The primary strategy involves making specific chemical modifications to the pomalidomide moiety, particularly on the phthalimide ring, to disrupt the binding of unwanted neo-substrates. nih.gov

Research has shown that functionalization at the C5 position of the phthalimide ring is particularly effective at minimizing the degradation of endogenous zinc finger (ZF) proteins, which are common off-targets of pomalidomide-based PROTACs. researchgate.net By introducing specific chemical groups at this position, a "bump" can be created that sterically hinders the binding of neo-substrates without compromising the essential binding to CRBN. This "degron blocking" strategy enhances the selectivity of the resulting PROTAC, ensuring that its degradative activity is focused primarily on the intended protein of interest. researchgate.net

| Modification Strategy | Location on Pomalidomide | Effect on Neo-Substrate Specificity | Rationale |

| Steric Hindrance | C5 position of the phthalimide ring | Minimizes degradation of off-target zinc finger (ZF) proteins. researchgate.net | Introduces a "bump" that blocks the binding site for endogenous neo-substrates. researchgate.net |

| Linker Attachment Point | C5 position of the phthalimide ring | Can be selected to avoid interference with CRBN binding while potentially blocking neo-substrate interaction. | The linker itself acts as a large modification that can disrupt the neo-substrate binding surface. |

| Ring Modification | Phthalimide Ring | Alters the binding interface for neo-substrates. nih.gov | The phthalimide ring is directly involved in recognizing and binding neo-substrates. nih.gov |

Fine-Tuning Linker Properties to Enhance On-Target Selectivity and Minimize Off-Target Effects

Linker Length: The length of the linker is a delicate parameter. If it is too short, steric clashes can prevent the simultaneous binding of the PROTAC to the POI and CRBN, thereby inhibiting the formation of a productive ternary complex. explorationpub.com Conversely, an excessively long linker may lead to a non-productive complex where the ubiquitin cannot be efficiently transferred to the target. explorationpub.com Subtle changes in linker length can have profound effects on selectivity. For instance, in a lapatinib-based PROTAC targeting kinases, extending the linker by a single ethylene (B1197577) glycol unit was sufficient to switch the degradation profile from a dual EGFR and HER2 degrader to a highly selective EGFR-only degrader. nih.gov

Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties. Linkers are broadly classified as flexible or rigid. precisepeg.com

Flexible Linkers: this compound utilizes a polyethylene glycol (PEG)-based linker. PEG linkers are known to enhance hydrophilicity and aqueous solubility, which can improve a PROTAC's otherwise poor pharmacokinetic properties. precisepeg.com

Rigid Linkers: To improve selectivity, flexible linkers are often replaced with more rigid structures. These include cycloalkane fragments (like piperidine (B6355638) or piperazine) or aromatic rings. precisepeg.com Rigid linkers reduce the conformational freedom of the PROTAC, pre-organizing the molecule into an active conformation that favors the formation of a specific, stable ternary complex, thereby enhancing on-target selectivity. precisepeg.comnih.gov

The process of optimizing a linker often involves synthesizing a library of PROTACs with varied linker properties to empirically determine the optimal design for a given target. nih.gov

| Linker Property | Effect on PROTAC Performance | Example / Rationale |

| Length | Dramatically impacts degradation potency and selectivity. explorationpub.comnih.gov | A 3-atom extension in a lapatinib-based PROTAC converted it from a dual EGFR/HER2 degrader to a selective EGFR degrader. nih.gov |

| Composition (Flexibility) | Influences solubility, cell permeability, and conformational freedom. precisepeg.com | PEG-based linkers improve hydrophilicity and solubility, while alkyl-based linkers are more hydrophobic. precisepeg.com |

| Composition (Rigidity) | Enhances selectivity by reducing conformational entropy and pre-organizing the molecule. precisepeg.comnih.gov | Incorporating piperazine (B1678402) or phenyl rings into the linker can lock the PROTAC into a more active and selective conformation. precisepeg.com |

Development of Homo-PROTACs for E3 Ligase Autodegradation and Chemical Knockdown of Cereblon (CRBN)

Homo-PROTACs are a specialized class of bifunctional molecules designed to induce the degradation of their own binding protein. In the context of CRBN, a Homo-PROTAC consists of two pomalidomide (or other CRBN-binding) ligands joined by a chemical linker. This design effectively forces the dimerization of two CRBN molecules.

The mechanism of action involves the Homo-PROTAC bringing one CRBN molecule, as part of its CRL4 E3 ligase complex, into close proximity with a second CRBN molecule. This induced proximity triggers an auto-ubiquitination event, where the E3 ligase complex ubiquitinates the adjacent CRBN molecule. oup.com This process marks the second CRBN molecule for degradation by the proteasome, leading to a reduction in the total cellular levels of CRBN. oup.com

The development of CRBN-targeting Homo-PROTACs serves as a powerful research tool for achieving a "chemical knockdown" of CRBN. By depleting the cell of this specific E3 ligase, researchers can investigate the downstream biological consequences and validate the roles of CRBN in various cellular pathways without resorting to genetic manipulation techniques like siRNA or CRISPR. Studies have demonstrated that conjugating E3 ligase ligands (such as those for VHL and CRBN) can result in a concentration-dependent decrease in the level of the E3 ligase, confirming the viability of this autodegradation strategy. nih.gov

| Compound Type | Structure | Mechanism | Application |

| CRBN Homo-PROTAC | Pomalidomide - Linker - Pomalidomide | Induces dimerization of CRBN, leading to auto-ubiquitination and proteasomal degradation. oup.com | Chemical knockdown of CRBN for research purposes; studying the functional consequences of CRBN depletion. |

| Hetero-E3 Ligase Dimerizer | VHL Ligand - Linker - CRBN Ligand | Induces proximity between VHL and CRBN E3 ligase complexes, potentially leading to mutual degradation. | Can induce degradation of CRBN in a concentration-dependent manner. nih.gov |

Analytical and Spectroscopic Characterization of Pomalidomide Co Peg2 C2 Azide and Its Conjugates

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural elucidation of "Pomalidomide-CO-PEG2-C2-azide," providing atomic-level insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals corresponding to the distinct chemical environments of the protons in the pomalidomide (B1683931) core, the PEG linker, and the azide-terminal chain. Key expected signals would include the characteristic aromatic protons of the isoindoline-1,3-dione ring system, the methine and methylene (B1212753) protons of the glutarimide (B196013) ring, and the methylene protons of the PEG linker and the ethyl azide (B81097) moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a detailed map of the molecule's connectivity. For instance, the protons of the PEG linker would typically appear as a series of overlapping multiplets in the range of 3.5-3.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons of the glutarimide and isoindoline-dione rings (typically in the range of 165-175 ppm), the aromatic carbons, and the aliphatic carbons of the PEG linker and the terminal azide group. The chemical shift of the carbon attached to the azide group is a key diagnostic signal. For example, in similar pomalidomide derivatives containing urea (B33335) moieties, the carbon signals of the PEG-like chains are observed around 70 ppm. nih.gov

The comprehensive analysis of both ¹H and ¹³C NMR spectra, often supplemented by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals, thereby unequivocally confirming the structure of "this compound."

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of "this compound" by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula for this compound is established as C₂₀H₂₂N₆O₇. nih.gov

The theoretical exact mass can be calculated based on this formula. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺. The experimentally measured m/z value is then compared to the theoretical value. A close match, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition and, by extension, the identity of the compound.

Furthermore, the fragmentation pattern observed in the MS/MS spectrum can offer additional structural confirmation. The fragmentation of the pomalidomide core is well-characterized and would be expected to produce specific fragment ions. For instance, the fragmentation of pomalidomide often involves the loss of specific functional groups, providing a fingerprint that can be used to identify the molecule and its derivatives. nih.gov

Chromatographic Methods for Isolation and Purity Analysis

Chromatographic techniques are fundamental for the purification of "this compound" after its synthesis and for the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of "this compound" and its conjugates. Commercial suppliers of similar pomalidomide-PEG-azide linkers typically report a purity of ≥95% as determined by HPLC. sigmaaldrich.com

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then passed through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-vis detector, is used to monitor the eluting compounds. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Quantitative Analysis of Conjugation Reactions and Product Yields

The efficiency of conjugating "this compound" to a target protein ligand is a critical parameter in the development of PROTACs (Proteolysis Targeting Chimeras). The quantitative analysis of these conjugation reactions and the determination of product yields are essential for optimizing the synthetic process.

The synthesis of pomalidomide conjugates can sometimes be challenging, with reports of low yields and the formation of byproducts. rsc.org However, recent advancements in synthetic methodologies have led to improved yields. For example, studies on the synthesis of various pomalidomide-linkers have reported high yields, and one-pot syntheses of JQ1-pomalidomide conjugates have achieved yields of up to 62%. rsc.orgnih.gov

Emerging Frontiers and Future Research Directions for Pomalidomide Co Peg2 C2 Azide in Chemical Biology

Innovation in Linker Design and Modular Assembly of PROTACs

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. acs.org Pomalidomide-CO-PEG2-C2-azide embodies a key innovation in linker design through its incorporation of a PEGylated structure. The PEG linker offers several advantages, including enhanced water solubility and improved pharmacokinetic properties of the resulting PROTAC. oup.com The flexibility of the PEG chain can also be crucial for optimizing the spatial orientation and distance between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein. acs.orgnih.gov

The terminal azide (B81097) group of this compound is instrumental for the modular assembly of PROTACs. tandfonline.com This functional group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. scienceopen.commedchemexpress.com These "click chemistry" reactions are highly efficient and orthogonal to most biological functional groups, allowing for the rapid and clean ligation of the pomalidomide-linker moiety to a POI ligand that has been functionalized with an alkyne. nih.gov This modular approach accelerates the synthesis of PROTAC libraries with diverse POI ligands, linker lengths, and attachment points, facilitating the rapid optimization of potent and selective protein degraders. nih.gov The ability to systematically vary the linker through the use of building blocks like this compound is a significant advancement over traditional, linear synthesis methods. rsc.org

| Component | Function in PROTAC Design | Key Advantages |

| Pomalidomide (B1683931) | Cereblon (CRBN) E3 ligase ligand | High-affinity binding to CRBN, well-characterized |

| -CO-PEG2-C2- | Linker | Enhances solubility, provides flexibility, optimizes ternary complex formation |

| -azide | Chemical handle for conjugation | Enables modular assembly via "click chemistry", high reaction efficiency |

Development of Advanced Computational Tools for PROTAC Predictability and Design

The empirical process of optimizing PROTACs can be time-consuming and resource-intensive. nih.gov To address this challenge, advanced computational tools are being developed to predict the behavior of PROTACs and guide their rational design. computabio.comresearchgate.net These in silico methods are increasingly important for understanding the complex interplay between the PROTAC linker, the target protein, and the E3 ligase. arxiv.org

Molecular dynamics (MD) simulations and other modeling techniques are employed to predict the conformational dynamics of PROTACs and the stability of the resulting ternary complexes. researchgate.net For PROTACs constructed using this compound, computational models can help to:

Predict Ternary Complex Formation: Assess the likelihood of a stable and productive ternary complex forming. researchgate.net

Optimize Linker Length and Composition: Determine the optimal length and flexibility of the PEG linker for a given POI and E3 ligase pair. arxiv.org

Guide Linker Attachment Points: Identify the most suitable positions on the POI ligand for linker attachment to maximize degradation efficiency. nih.gov

Evaluate Physicochemical Properties: Predict properties such as solubility and cell permeability, which are influenced by the linker.

By providing insights into the structural and energetic aspects of PROTAC-mediated protein degradation, these computational tools can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the discovery of effective degraders. scienceopen.comarxiv.org The development of artificial intelligence and machine learning algorithms further promises to enhance the predictive power of these computational models. computabio.com

Expanding the Chemical Space of Pomalidomide-based Degraders for Novel Applications

The modular nature of this compound and similar building blocks has been instrumental in expanding the chemical space of pomalidomide-based degraders. tandfonline.com Researchers can readily synthesize novel PROTACs targeting a wide range of proteins implicated in various diseases by simply coupling this E3 ligase-linker conjugate with different POI ligands.

Recent research has demonstrated the successful application of this strategy to develop degraders for challenging therapeutic targets. For instance, novel pomalidomide-based PROTACs have been designed and synthesized to target and degrade proteins such as:

Epidermal Growth Factor Receptor (EGFR): PROTACs have been developed to degrade both wild-type and mutant forms of EGFR, offering a potential strategy to overcome drug resistance in cancer. nih.gov

Histone Deacetylase 8 (HDAC8): Selective degradation of HDAC8 has been achieved using pomalidomide-based PROTACs, presenting a promising therapeutic avenue for diseases where HDAC8 is overexpressed. nih.gov

This expansion of the target scope for pomalidomide-based degraders highlights the versatility of the PROTAC platform and the critical role of versatile building blocks like this compound. The ability to rapidly generate diverse degraders facilitates the exploration of new therapeutic hypotheses and the development of novel treatments for a broad spectrum of diseases.

| Target Protein | Therapeutic Area | Reference |

| EGFR | Cancer | nih.gov |

| HDAC8 | Cancer and other diseases | nih.gov |

| BCR-ABL | Cancer | acs.org |

Integration of this compound in Novel Chemical Biology Probes and Assays

Beyond its application in developing therapeutic agents, this compound is a valuable tool for creating novel chemical biology probes and assays to study protein function and the ubiquitin-proteasome system. The modularity afforded by its azide handle allows for its incorporation into a variety of research tools.

For example, this compound can be used to synthesize:

Activity-Based Probes: By conjugating it to a reactive group that covalently binds to a specific enzyme, researchers can create probes to study enzyme activity and occupancy in living cells.

Photo-crosslinking Probes: Incorporation of a photo-activatable group can enable the identification of protein-protein interactions within the cellular environment upon light induction.

Fluorescently Labeled Degraders: The attachment of a fluorescent dye allows for the visualization and tracking of the PROTAC and its target protein within cells, providing insights into the kinetics and localization of protein degradation.

These chemical probes are powerful tools for dissecting the complex biological processes regulated by protein degradation and for validating new drug targets. The ease of synthesis and modularity provided by this compound will likely spur further innovation in the design of sophisticated chemical probes for fundamental biological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.